molecular formula C18H18N4O2 B1348356 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile CAS No. 189333-46-8

9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile

Cat. No.: B1348356
CAS No.: 189333-46-8
M. Wt: 322.4 g/mol
InChI Key: QQUSQTIEZXJTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile (CAS Registry Number: 189333-46-8 ) is a high-purity chemical compound supplied for research and development purposes. This compound belongs to the class of Guareschi imides and serves as a key synthetic intermediate in organic and medicinal chemistry . Its specific molecular structure, featuring a spirocyclic core with dicarbonitrile functionality, makes it a valuable precursor for the synthesis of more complex nitrogen-containing heterocycles. Research demonstrates its application in aminomethylation reactions using primary aliphatic amines and aqueous formaldehyde, leading to the formation of 7-substituted 1'-benzyl-2,4-dioxo-1H,5H-spiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile derivatives . These resulting spiro[diazabicyclo[3.3.1]nonane] structures are of significant interest in the development of novel pharmaceutical compounds and other biologically active molecules . The compound has a molecular formula of C18H18N4O2 and a molecular weight of 322.36 g/mol . This product is intended for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c19-10-14-16(23)21-17(24)15(11-20)18(14)6-8-22(9-7-18)12-13-4-2-1-3-5-13/h1-5,14-15H,6-9,12H2,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUSQTIEZXJTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(C(=O)NC(=O)C2C#N)C#N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329883
Record name 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189333-46-8
Record name 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile typically involves a multi-step process starting from appropriate cyclic ketones, cyano-containing precursors, and benzyl-substituted amines or piperidines. The key steps include:

  • Formation of the spirocyclic core via condensation and cyclization reactions.
  • Introduction of the benzyl group at the nitrogen atom.
  • Installation of the dioxo (keto) groups and dicarbonitrile functionalities.

Detailed Preparation Procedure

Step 1: Synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione Intermediate
  • A mixture of N-benzylpiperidine and cyano-containing reagents is reacted under controlled conditions to form the spirocyclic dione intermediate.
  • The reaction is typically carried out in an organic solvent such as methanol or dichloromethane with a base like triethylamine to facilitate cyclization.
  • The reaction temperature is maintained between 25°C and 30°C for several hours (e.g., 8 hours) to ensure complete conversion.
  • The product is isolated by filtration after acidification and washing steps, yielding a white solid with high purity.
Step 2: Formation of this compound
  • The intermediate is further reacted with cyanoacetamide and ethyl cyanoacetate in the presence of triethylamine in methanol.
  • The reaction proceeds via a Mannich-type aminomethylation or condensation mechanism, forming the dicarbonitrile groups at positions 1 and 5.
  • The mixture is stirred for 8 hours at 25–30°C, then cooled and acidified to precipitate the final product.
  • The crude product is filtered, washed, and dried to yield the target compound with yields reported around 88%.

Alternative Synthetic Routes and Modifications

  • Aminomethylation of Guareschi Imides:
    Research has shown that aminomethylation of this compound hydrochloride with primary aliphatic amines and formaldehyde leads to substituted derivatives, indicating the versatility of the core compound in further functionalization.

  • Hydrogenation and Protection Steps:
    In some synthetic schemes, the benzylated spiro compound undergoes protection (e.g., Boc protection) and catalytic hydrogenation to modify the nitrogen substituents or to prepare derivatives for further synthetic applications.

  • Use of Lithium Aluminium Hydride (LiAlH4):
    Reduction of the dioxo groups or other functional groups in the spiro compound can be achieved using LiAlH4 in anhydrous tetrahydrofuran under reflux conditions, followed by workup and purification.

Reaction Conditions and Yields

Step Reagents & Conditions Temperature Time Yield (%) Notes
1 Cyclohexanone, ethyl cyanoacetate, cyanoacetamide, triethylamine in methanol 25–30°C 8 h 88 Formation of 1,5-dicyano-2,4-dioxo-3-azaspiro[5.5]undecane intermediate
2 N-Benzylpiperidine, cyano precursors, triethylamine, methanol 25–30°C 8 h 64–88 Formation of this compound
3 LiAlH4 reduction in anhydrous THF, reflux ~66°C (reflux) 16 h 73 Reduction step for derivative synthesis
4 Boc protection with Boc2O, triethylamine, DCM 0–25°C 2 h 96 Protection of nitrogen for further modifications
5 Catalytic hydrogenation with Pd/C, H2 (50 PSI), ethanol 50°C 16 h 80–84 Hydrogenation for derivative preparation

Research Findings and Analytical Data

  • The compound exhibits a melting point range of approximately 202–210°C, indicating good purity and crystallinity.
  • High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity during synthesis.
  • Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure and substitution pattern of the synthesized compound and its derivatives.
  • The aminomethylation reaction expands the chemical space of this scaffold, allowing for the synthesis of 7-substituted spiro derivatives with potential biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile involves its interaction with various molecular targets and pathways. The exact molecular targets are not fully elucidated, but the compound is known to modulate biological pathways related to its observed pharmacological effects .

Comparison with Similar Compounds

Structural Analogs in the Diazaspiro Family

The diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Pharmacological Activity
9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile 189333-46-8 C₁₈H₁₈N₄O₂ 322.36 Benzyl, dioxo, dicarbonitrile Not reported
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile 4355-15-1 C₁₂H₁₃N₃O₂ 231.25 Unsubstituted azaspiro, dioxo, dicarbonitrile Precursor for aminomethylation reactions
6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones Not specified Variable ~300–350 Aryl/alkyl substituents, diones Anticonvulsant activity
1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones Not specified Variable ~310–360 Aryl/alkyl substituents, diones Anticonvulsant activity

Key Observations :

  • Ring Size and Flexibility : The diazaspiro[5.5]undecane core (11-membered ring) in the target compound allows greater conformational flexibility compared to diazaspiro[4.5]decane (10-membered ring) analogs. This flexibility may influence binding to biological targets .
  • Functional Groups: The dual nitrile and dioxo groups in the target compound may contribute to hydrogen bonding and dipole interactions, whereas dione analogs (e.g., 6a–x in ) prioritize keto-enol tautomerism for bioactivity.
Comparison with Diazaspiro[4.5]decane Derivatives
  • Key Step: Diazaspiro[4.5]decane derivatives (e.g., 6a–l in ) are synthesized via N-cyanomethylation and cyclization, yielding compounds with anticonvulsant EC₅₀ values as low as 0.8 mg/kg in mouse models .

Pharmacological and Antimicrobial Activity

  • Anticonvulsant Potential: Diazaspiro[4.5]decane and [5.5]undecane diones (e.g., 6m–x in ) exhibit significant anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The absence of a dione moiety in the target compound suggests divergent bioactivity .
  • Antimicrobial Activity: Pyridine dicarbonitrile derivatives (e.g., 6-amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile) show inhibition zones of 12.0–16.0 mm against gram-positive bacteria and Candida spp. . While the target compound shares nitrile groups, its spirocyclic structure may limit similar antimicrobial effects.

Biological Activity

9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile (CAS No. 189333-46-8) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18N4O2
  • Molecular Weight : 322.36 g/mol
  • Structure : The compound features a diazaspiro structure which contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds within the diazaspiro family exhibit various biological activities, including anti-inflammatory, analgesic, and potential anti-cancer properties. Specifically, this compound has been studied for its effects on metabolic disorders and neurotransmitter systems.

Pharmacological Effects

  • Obesity and Metabolic Disorders :
    • Compounds similar to 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane have shown promise in treating obesity by modulating metabolic pathways .
    • Studies suggest that these compounds may influence appetite regulation and energy expenditure.
  • Pain Management :
    • The compound has been investigated for its analgesic properties. It may interact with pain signaling pathways, providing relief in models of acute and chronic pain .
  • Neuropharmacology :
    • Research indicates that diazaspiro compounds can act as antagonists at the GABA_A receptor, which is crucial for neurotransmission and can affect mood and anxiety levels .
    • Specific studies have highlighted the potential of these compounds in treating psychotic disorders due to their modulatory effects on neurotransmitter systems.

The biological activity of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane is attributed to several mechanisms:

  • GABA_A Receptor Interaction : Compounds with similar structures have been shown to act as competitive antagonists at GABA_A receptors, influencing inhibitory neurotransmission and potentially alleviating anxiety-related behaviors .
  • Inhibition of Inflammatory Pathways : Some studies suggest that the compound may inhibit key inflammatory mediators, thus contributing to its analgesic effects.

Case Studies

Several case studies have explored the efficacy of compounds related to 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane:

StudyFocusFindings
Obesity TreatmentDemonstrated reduction in body weight and improved metabolic markers in animal models.
Neurotransmitter ModulationShowed significant effects on GABA_A receptor activity leading to anxiolytic-like effects in rodent models.
Pain ReliefReported reduction in pain response in inflammatory pain models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multicomponent reactions involving cyclohexanone, malononitrile, and substituted tricyano derivatives. For example, Kurskova et al. (2021) reported a sequential reaction using cyclohexanone, malononitrile, and 2-aminopropene-1,1,3-tricarbonitrile in ethanol with KOH or NaOEt as base . Optimization involves adjusting solvent polarity (e.g., ethanol vs. benzene), base strength, and reaction time to maximize yield. Monitoring via TLC and HPLC ensures intermediate purity.

Q. How can researchers characterize the physicochemical properties of this spirocyclic compound?

  • Methodological Answer : Key properties include:

PropertyValue/ConditionSource
Boiling Point613.4±55.0 °C (760 Torr)
pKa (Most Acidic)16.50±0.60 (25 °C)
Molecular Weight322.36 g/mol
Experimental determination of missing data (e.g., melting point) requires DSC or capillary methods. IR and NMR (¹H/¹³C) verify functional groups and spirocyclic conformation .

Q. What spectroscopic techniques are critical for confirming the spirocyclic structure?

  • Methodological Answer :

  • ¹H NMR : Identify benzyl protons (δ 4.5–5.0 ppm) and spirocyclic CH₂ groups (δ 1.5–2.5 ppm).
  • ¹³C NMR : Carbonitrile carbons appear at δ 110–120 ppm; carbonyls (C=O) at δ 170–180 ppm .
  • X-ray Crystallography : Resolve spirocyclic conformation using SHELX programs (e.g., SHELXL for refinement). Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Advanced Research Questions

Q. How can reaction mechanisms for functionalization (e.g., aminomethylation) be elucidated?

  • Methodological Answer : Kurskova et al. (2021) demonstrated aminomethylation using primary amines and excess formaldehyde under mild acidic conditions. Mechanistic studies involve:

  • DFT Calculations : Map transition states for amine-formaldehyde adduct formation.
  • Isotopic Labeling : Track ¹³C-formaldehyde incorporation via LC-MS .
  • Kinetic Profiling : Monitor intermediates by quenching aliquots at timed intervals and analyzing via HPLC .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., missing melting points)?

  • Methodological Answer :

  • Predictive Tools : Use software like ChemAxon or ACD/Labs to estimate melting points from molecular descriptors.
  • Experimental Validation : Perform DSC with a heating rate of 10 °C/min under N₂ atmosphere. Cross-validate with hot-stage microscopy .

Q. What strategies are effective for studying structure-activity relationships (SAR) of spirocyclic analogs?

  • Methodological Answer :

  • Analog Synthesis : Replace the benzyl group with cyclohexyl (BLD Pharm, 2024) or fluorobenzyl moieties to assess steric/electronic effects .
  • Biological Assays : Test antimicrobial activity using MIC assays against Gram± bacteria (see structural analogs in ) .
  • Computational Docking : Model interactions with target enzymes (e.g., kinases) using AutoDock Vina .

Q. How can crystallographic data resolve conformational ambiguities in the spirocyclic core?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
  • Refinement : Apply SHELXL-2018 with TWIN/BASF commands for twinned crystals. Analyze puckering parameters via Cremer-Pople coordinates ( ) .
  • Validation : Check Ramachandran plots and R-factors (R1 < 5%) .

Contradiction Analysis & Troubleshooting

Q. How to resolve conflicting yields in scaled-up syntheses?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry for exothermic steps (e.g., tricyano addition) to improve heat dissipation.
  • Byproduct Analysis : Identify side products (e.g., dimerization) via HRMS and adjust stoichiometry .

Q. Why might aminomethylation reactions fail under reported conditions?

  • Methodological Answer :

  • pH Sensitivity : Ensure reaction pH 6–7 using buffered conditions (e.g., phosphate buffer) to stabilize imine intermediates.
  • Amine Basicity : Use aliphatic amines (e.g., methylamine) instead of aromatic amines to enhance nucleophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.